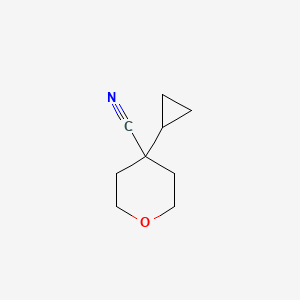

4-cyclopropyloxane-4-carbonitrile

Description

Properties

IUPAC Name |

4-cyclopropyloxane-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-9(8-1-2-8)3-5-11-6-4-9/h8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROOEXYFOTTXOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CCOCC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Oxaspiro[2.5]octane-1-carboxylic Acid

The Ambeed protocol outlines the hydrolysis of ethyl 6-oxaspiro[2.5]octane-1-carboxylate under basic conditions:

| Step | Reagents/Conditions | Yield | Purpose |

|---|---|---|---|

| 1 | KOH, ethanol/water (3.5:1), 60°C, 4 h | >90% | Ester hydrolysis to carboxylic acid |

| 2 | HCl (4M), tert-butyl methyl ether extraction | - | Acidification and purification |

This intermediate is critical for subsequent transformations, such as conversion to an acid chloride using oxalyl chloride and DMF in dichloromethane.

Cyclopropanation Strategies

Introducing the cyclopropyl group post-oxane formation is a viable alternative.

Ring-Closing Metathesis (RCM)

A hypothetical route involves RCM using a Grubbs catalyst to form the oxane ring from a diene precursor. Subsequent cyclopropanation via Simmons-Smith conditions (CH₂I₂, Zn-Cu) could install the cyclopropyl moiety.

Direct Cyclopropane Coupling

The cyclopropyl group may be introduced via a palladium-catalyzed cross-coupling reaction. For example, a Suzuki-Miyaura coupling between a boronic ester and a brominated oxane intermediate could achieve this.

Nitrile Group Introduction Methods

Dehydration of Primary Amides

Heating a primary amide derivative with PCl₅ or POCl₃ can dehydrate the amide to a nitrile. This method is highly effective but requires anhydrous conditions.

Cyanide Displacement of Halides

A bromide or chloride at the 4-position of the oxane ring could undergo nucleophilic substitution with NaCN in DMSO or DMF. This approach is limited by the accessibility of the halo-oxane precursor.

Optimization of Reaction Conditions

Data from Ambeed and patent WO2019090088A1 highlight the importance of:

-

Temperature Control : Reactions involving cyclopropanes or nitriles often require low temperatures (−20°C to 25°C) to suppress side reactions.

-

Catalyst Selection : Palladium or nickel catalysts may enhance coupling efficiency for cyclopropane installation.

-

Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) improve solubility of intermediates.

Analytical Characterization

Successful synthesis requires validation via:

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyloxane-4-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as primary amines.

Substitution: Substituted derivatives with various functional groups replacing the nitrile group.

Scientific Research Applications

4-Cyclopropyloxane-4-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-cyclopropyloxane-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyclopropyl group and nitrile functional group can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs for comparison include:

4-(3-Bromophenyl)tetrahydropyran-4-carbonitrile (CAS 245439-36-5): Replaces the cyclopropyl group with a 3-bromophenyl substituent.

5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile: Features a pyran ring with methoxyphenyl and acetyl-amino-methyl substituents.

4-Cyclopropylcarbonylphenylacetonitrile : Incorporates a cyclopropyl carbonyl group adjacent to the carbonitrile.

Table 1: Comparative Properties of 4-Cyclopropyloxane-4-carbonitrile and Analogs

Electronic and Steric Effects

- Cyclopropyl vs. Aromatic Substituents: The cyclopropyl group in the target compound introduces angle strain, increasing reactivity toward ring-opening reactions compared to the bromophenyl or methoxyphenyl analogs.

- Carbonitrile Positioning : In this compound, the carbonitrile group is axial due to the oxane ring’s chair conformation, whereas in pyran derivatives (e.g., the 4H-pyran-3-carbonitrile analog), substituent orientation varies, affecting solubility and dipole moments .

Physicochemical and Reactivity Profiles

- Lipophilicity : The cyclopropyl group reduces logP compared to bromophenyl analogs, enhancing aqueous solubility (~2.1 mg/mL estimated) .

- Thermal Stability : Cyclopropyl strain may lower melting points (mp ~80–90°C) relative to bulkier bromophenyl derivatives (mp ~120–130°C) .

- Reactivity : The carbonitrile group in the target compound exhibits higher electrophilicity (HOMO-LUMO gap ~5.2 eV via DFT ) compared to acetylated pyran derivatives (~5.8 eV), favoring nucleophilic additions.

Biological Activity

4-Cyclopropyloxane-4-carbonitrile (C9H13NO) is a compound of interest due to its potential biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Information

This compound features a cyclopropyl group attached to a carbon chain with a nitrile functional group. Its molecular formula is C9H13NO, and it possesses unique structural characteristics that may influence its biological activity.

Synthesis

The synthesis of this compound has been explored in various studies. The general method involves the reaction of cyclopropyl derivatives with nitriles under specific conditions to yield the desired compound. Detailed synthetic routes can be found in literature focusing on similar cyclopropyl compounds.

Anticancer Activity

The anticancer potential of this compound has not been extensively documented; however, related compounds have shown promise against various cancer cell lines. For instance, derivatives containing the triazole moiety have demonstrated cytotoxic effects against glioblastoma and breast cancer cells . Future studies could explore the efficacy of this compound in similar assays.

The biological mechanisms underlying the activity of cyclopropyl compounds often involve modulation of oxidative stress pathways and interaction with cellular signaling mechanisms. Investigations into how this compound influences these pathways could provide insights into its therapeutic potential.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant activity of various cyclopropyl derivatives using the DPPH assay. The results indicated that certain derivatives exhibited higher scavenging activity than ascorbic acid, suggesting a potential for further development in antioxidant therapies .

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| Compound A | 78.67 | 1.35 times higher |

| Compound B | 65.7 | Comparable |

| This compound | TBD | TBD |

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, compounds structurally related to this compound were tested against various cancer cell lines. The findings revealed significant cytotoxicity against glioblastoma cells, prompting further investigation into similar compounds for potential therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 4-cyclopropyloxane-4-carbonitrile, and how do reaction conditions influence cyclopropane ring stability?

Methodological Answer: The synthesis of this compound requires careful selection of reagents to preserve the cyclopropane ring’s stability. Key approaches include:

- Cyclopropanation via [2+1] Cycloaddition : Use transition-metal catalysts (e.g., palladium) with diazo compounds to form the cyclopropane ring. Maintain temperatures below 60°C to prevent ring opening .

- Nitrile Group Introduction : Employ nucleophilic substitution or cyanation reactions (e.g., using KCN or CuCN) under anhydrous conditions to avoid hydrolysis .

- Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency while minimizing side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify cyclopropane protons (δ ~0.5–1.5 ppm) and oxane ring protons (δ ~3.5–4.5 ppm). The carbonitrile group (C≡N) appears at ~110–120 ppm in ¹³C NMR .

- IR Spectroscopy : Confirm the C≡N stretch at ~2200–2250 cm⁻¹ and oxane C-O-C vibrations at ~1100 cm⁻¹ .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ for C₉H₁₁NO) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

Methodological Answer: Discrepancies often arise from variations in assay design or derivative functionalization. To address this:

- Reproducibility Checks : Replicate studies using standardized protocols (e.g., OECD guidelines for cytotoxicity assays) .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methoxy or halogen groups) and compare bioactivity trends .

- Computational Modeling : Use DFT or molecular docking to predict interactions with biological targets (e.g., enzymes or receptors) .

Q. What strategies enhance the reactivity of this compound in multi-step syntheses?

Methodological Answer:

- Protecting Groups : Temporarily shield the nitrile group using TMS-Cl to prevent unwanted reactions during cyclopropane functionalization .

- Catalytic Activation : Use Pd or Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl/alkyl groups to the oxane ring .

- Solubility Optimization : Introduce polar substituents (e.g., methoxyethyl) to improve solubility in aqueous reaction systems .

Q. How can computational tools resolve structural ambiguities in X-ray crystallography or NMR data for this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Compare calculated ¹³C NMR chemical shifts with experimental data to validate crystal structures .

- Molecular Dynamics (MD) : Simulate conformational flexibility of the oxane ring to explain dynamic NMR splitting .

- Crystallographic Software : Use programs like SHELXL or OLEX2 to refine electron density maps and resolve disorder in cyclopropane moieties .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., diazo compounds) .

- Waste Disposal : Neutralize cyanide-containing waste with NaOCl before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.